molecular formula C19H21N3O3S2 B2941301 N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868217-25-8

N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

Cat. No. B2941301
CAS RN: 868217-25-8
M. Wt: 403.52
InChI Key: NULQIDUFJMWTPB-UHFFFAOYSA-N
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Description

“N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide” is a chemical compound. Unfortunately, there is no detailed description available for this compound .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have focused on synthesizing novel heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop new antimicrobial agents. For example, Darwish et al. (2014) synthesized new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety to evaluate their antimicrobial properties. These compounds showed promising results against various bacterial and fungal strains, highlighting the potential of such chemical structures in antimicrobial drug development (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer and Enzyme Inhibition

Another area of research involves the synthesis of compounds for pharmacological evaluation, particularly as enzyme inhibitors. For instance, Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as inhibitors of the glutaminase enzyme, which plays a critical role in cancer cell metabolism. Some analogs demonstrated similar potency to BPTES with improved solubility, offering a potential pathway for developing new anticancer agents (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Carbonic Anhydrase Inhibitory Action

Research has also extended to the development of sulfonamide inhibitors for carbonic anhydrases, enzymes involved in various pathologies including cancer and glaucoma. Carta et al. (2017) prepared derivatives structurally related to pritelivir, investigating them as inhibitors of several human carbonic anhydrase isoforms. The study found low nanomolar inhibition values, indicating the potential of these compounds as therapeutic agents (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Antioxidant Properties

Some synthesized compounds have been evaluated for their antioxidant activity. For example, Talapuru et al. (2014) prepared amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles and tested them for antioxidant activity. One of the derivatives exhibited excellent antioxidant activity, surpassing that of the standard ascorbic acid, suggesting potential for therapeutic applications in oxidative stress-related diseases (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

properties

IUPAC Name

N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-14-5-3-4-6-16(14)13-26-19-20-11-12-22(19)27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULQIDUFJMWTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

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